molecular formula C20H23N3 B12316364 3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole

Cat. No.: B12316364
M. Wt: 305.4 g/mol
InChI Key: IDIXRJMDVPQZIV-UHFFFAOYSA-N
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Description

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, linked to a benzylpiperazine moiety. The combination of these two functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-benzylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole or piperazine rings. Common reagents include alkyl halides and aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indole or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins, while the benzylpiperazine moiety can interact with other binding sites, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in having a benzylpiperazine moiety but differs in the core structure.

    3-(4-(Substituted)-piperazin-1-yl)cinnolines: Contains a piperazine moiety but has a cinnoline core instead of an indole core.

Uniqueness

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole is unique due to the combination of the indole and benzylpiperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXRJMDVPQZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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